molecular formula C20H22F3N7 B2672991 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane CAS No. 2380043-38-7

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Cat. No.: B2672991
CAS No.: 2380043-38-7
M. Wt: 417.44
InChI Key: KHHDOKDRGLZXLD-UHFFFAOYSA-N
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Description

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a complex heterocyclic compound It features a unique combination of cyclobutyl, triazolo, pyridazin, and diazepane moieties, making it an interesting subject for research in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane involves multiple steps. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the triazolo ring can be formed through the cyclization of hydrazine derivatives with ortho esters . The pyridazin ring is typically synthesized via the reaction of hydrazine with dicarbonyl compounds . The final step involves the coupling of the triazolo and pyridazin rings with the diazepane moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazin and pyridin rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]pyridazines: These compounds share the triazolo and pyridazin rings but differ in other substituents.

    1,2,3-Triazolo[4,5-b]pyridazines: Similar core structure with different ring fusion patterns.

    1,2,4-Triazolo[4,3-a]pyrazines: Contain a triazolo ring fused to a pyrazine ring instead of pyridazin.

Uniqueness

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is unique due to its specific combination of cyclobutyl, triazolo, pyridazin, and diazepane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-cyclobutyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N7/c21-20(22,23)15-7-8-24-18(13-15)29-10-2-9-28(11-12-29)17-6-5-16-25-26-19(30(16)27-17)14-3-1-4-14/h5-8,13-14H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHDOKDRGLZXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C5=NC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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